An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1) is a polysubstituted pyridine derivative whose strategic importance lies in its unique electronic and steric properties. The presence of a trifluoromethyl group (-CF3) significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in bioactive compounds.[1] The distinct halogen atoms—bromine and chlorine—at positions 3 and 2 respectively, offer differential reactivity, enabling selective and sequential functionalization. This dual-handle characteristic makes it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical research.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is essential for its handling, reaction optimization, and purification. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1159512-34-1 | [3][4] |
| Molecular Formula | C₆H₂BrClF₃N | [3][4] |
| Molecular Weight | 260.44 g/mol | [3][4] |
| Physical Form | Solid | [5] |
| Boiling Point | 189.3 ± 35.0 °C (Predicted) | |
| Density | 1.804 ± 0.06 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, room temperature | [4] |
Synthesis and Manufacturing
The synthesis of trifluoromethylpyridines (TFMPs) generally follows established pathways, including the halogen exchange of trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[6] While specific, peer-reviewed synthetic procedures for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are not widely published in academic journals, patent literature often contains detailed experimental protocols for such specialized intermediates. A general plausible route involves the multi-step transformation of a suitable picoline precursor, involving chlorination, fluorination, and bromination steps.
The general workflow for the synthesis of halogenated trifluoromethylpyridines can be visualized as follows:
Caption: General workflow for synthesizing halogenated trifluoromethylpyridines.
Key Reactions and Synthetic Utility
The primary utility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic versatility, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, the reaction with an arylboronic acid or ester is expected to proceed selectively at the C3 position.
Conceptual Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography to yield the 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. The higher reactivity of the C-Br bond allows for the selective introduction of an amine at the C3 position.
Conceptual Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv.).
-
Reagent Addition: Add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or THF. Seal the vessel and heat with stirring, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, perform an extractive work-up, and purify the resulting 3-amino-2-chloro-6-(trifluoromethyl)pyridine by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. This reaction is invaluable for introducing rigid acetylenic linkers into molecular scaffolds. The coupling is expected to occur selectively at the C3-bromo position.
Conceptual Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a degassed solution of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by chromatography to obtain the 3-alkynyl-2-chloro-6-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine moieties are prevalent in a wide array of commercial and investigational drugs and agrochemicals.[6] While specific, publicly disclosed final products derived directly from 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are not readily found in literature—often due to the proprietary nature of drug development—its structural motifs suggest its utility as a key intermediate. Its potential applications include the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.
-
GPCR Modulators: The pyridine scaffold is common in ligands for G-protein coupled receptors.
-
Herbicides and Fungicides: The unique electronic properties imparted by the trifluoromethyl and halogen groups are beneficial for modulating the biological activity and pharmacokinetic properties of agrochemicals.
Safety and Handling
As a halogenated and trifluoromethylated aromatic compound, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine requires careful handling. Based on supplier safety data sheets for this and structurally similar compounds, the following precautions should be observed.[7][8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[1][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Capot Chemical Co., Ltd. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. Retrieved from [Link]
-
Uneyama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. capotchem.cn [capotchem.cn]
